Cas no 1017487-22-7 (1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine)
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine
- AKOS006303557
- EN300-2000122
- 1017487-22-7
-
- Inchi: 1S/C11H16N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-4,7-8H,5-6,12H2,1-2H3
- InChI Key: AEXFAFVQZHNRKM-UHFFFAOYSA-N
- SMILES: N1(C)C2C=CC(C(C)N)=CC=2CC1
Computed Properties
- Exact Mass: 176.131348519g/mol
- Monoisotopic Mass: 176.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.3Ų
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000122-0.05g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-2000122-0.1g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-2000122-0.25g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-2000122-0.5g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-2000122-1.0g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 1g |
$871.0 | 2023-05-31 | ||
| Enamine | EN300-2000122-2.5g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-2000122-5.0g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 5g |
$2525.0 | 2023-05-31 | ||
| Enamine | EN300-2000122-10.0g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 10g |
$3746.0 | 2023-05-31 | ||
| Enamine | EN300-2000122-1g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-2000122-5g |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine |
1017487-22-7 | 5g |
$2028.0 | 2023-09-16 |
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine
Recent Advances in the Study of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS: 1017487-22-7)
The compound 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS: 1017487-22-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole-derived structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a scaffold for novel drug development. Recent studies have explored its pharmacological properties, synthetic pathways, and potential clinical applications, making it a focal point for researchers in the field.
One of the key areas of interest is the compound's role as a potential serotonin receptor modulator. Serotonin receptors are critical targets for treating neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Preliminary in vitro and in vivo studies have demonstrated that 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine exhibits selective binding affinity for specific serotonin receptor subtypes, suggesting its utility in developing targeted therapies. These findings are supported by molecular docking studies, which highlight the compound's ability to interact with key binding sites on the receptor proteins.
In addition to its pharmacological potential, recent advancements in the synthetic chemistry of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine have been reported. Researchers have developed more efficient and scalable synthetic routes, reducing the cost and complexity of production. These improvements are crucial for facilitating further preclinical and clinical studies. Notably, the use of green chemistry principles in the synthesis of this compound has also been explored, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.
Another significant development is the exploration of this compound's derivatives for enhanced bioactivity and reduced side effects. Structure-activity relationship (SAR) studies have identified key modifications that can improve the compound's efficacy and selectivity. For instance, the introduction of halogen atoms or alkyl groups at specific positions on the indole ring has been shown to enhance binding affinity and metabolic stability. These insights are invaluable for the design of next-generation therapeutics based on this chemical scaffold.
Despite these promising developments, challenges remain in the translation of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine into clinical applications. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through comprehensive preclinical testing. Recent studies have begun to tackle these challenges by employing advanced in vitro models, such as organ-on-a-chip systems, and in vivo models to better predict human responses. These efforts are critical for ensuring the safety and efficacy of future drug candidates derived from this compound.
In conclusion, the ongoing research on 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS: 1017487-22-7) underscores its potential as a versatile and valuable molecule in chemical biology and drug discovery. The recent advancements in its pharmacological understanding, synthetic accessibility, and derivative optimization highlight the compound's promise for addressing unmet medical needs. Continued interdisciplinary collaboration and innovation will be essential to fully realize its therapeutic potential and bring novel treatments to patients.
1017487-22-7 (1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)